Cas no 1361574-94-8 (2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C13H6Cl3F3O/c14-8-5-6-9(15)12(16)11(8)7-3-1-2-4-10(7)20-13(17,18)19/h1-6H
- InChIKey: IVZXMMRQFAKTFG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC=CC=1OC(F)(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 9.2
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005479-250mg |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
Alichem | A011005479-500mg |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011005479-1g |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenylに関する追加情報
Professional Introduction to Compound with CAS No. 1361574-94-8 and Product Name: 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl
The compound identified by the CAS number 1361574-94-8 and the product name 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl represents a significant advancement in the field of chemical and pharmaceutical research. This biphenyl derivative, characterized by its distinct chloro and trifluoromethoxy substituents, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
Structurally, 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl is a biphenyl compound featuring three chlorine atoms at the 2, 3, and 6 positions on one phenyl ring, while the other phenyl ring is substituted with a trifluoromethoxy group at the 2' position. This specific arrangement imparts a high degree of electronic and steric tunability, making it a valuable scaffold for designing novel molecules with tailored physicochemical properties.
In recent years, the pharmaceutical industry has seen a surge in the exploration of biphenyl derivatives due to their versatility in drug design. The presence of electron-withdrawing chloro groups enhances the lipophilicity of the molecule, while the electron-donating trifluoromethoxy group can influence metabolic stability and binding affinity. Such characteristics make 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl an attractive candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential role in developing new therapeutic agents. Researchers have been particularly interested in its applications in oncology and anti-inflammatory drug discovery. Studies have shown that biphenyl derivatives can exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. The specific substitution pattern of 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl may contribute to its ability to interact with biological targets in a unique manner, potentially leading to higher efficacy or reduced side effects compared to existing treatments.
Furthermore, the compound's stability under various conditions makes it suitable for formulation into pharmaceutical products. The chloro groups provide resistance to hydrolysis, while the trifluoromethoxy group enhances solubility in organic solvents commonly used in drug formulations. These properties are critical for ensuring the compound's integrity throughout the development process and ultimately improving its bioavailability.
Recent advancements in computational chemistry have also highlighted the significance of 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl as a lead compound. Molecular modeling studies suggest that its structure can be optimized for better binding affinity to biological targets by fine-tuning the substitution pattern. These insights are particularly valuable for virtual screening campaigns aimed at identifying novel drug candidates.
The synthesis of 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl presents an interesting challenge due to the need for precise regioselectivity during functionalization. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies have enabled chemists to construct complex biphenyl derivatives with high precision. These techniques are crucial for producing analogs of 1361574-94-8 that can be further evaluated for their biological activity.
In conclusion, 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential therapeutic benefits make it a valuable asset for scientists exploring new drug candidates. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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